molecular formula C13H16ClNO4 B1436652 n-boc-n-methyl-5-chloroanthranilic acid CAS No. 886362-04-5

n-boc-n-methyl-5-chloroanthranilic acid

Cat. No.: B1436652
CAS No.: 886362-04-5
M. Wt: 285.72 g/mol
InChI Key: XCSUEKNXBQVILR-UHFFFAOYSA-N
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Description

N-Boc-N-methyl-5-chloroanthranilic acid is a synthetic derivative of anthranilic acid (2-aminobenzoic acid) with three key modifications:

  • A tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen.
  • A methyl group on the same nitrogen atom.
  • A chlorine substituent at the 5-position of the benzene ring.

This compound is primarily utilized in pharmaceutical research and organic synthesis, where the Boc group enhances stability during reactions, and the methyl group modulates steric and electronic properties.

Properties

IUPAC Name

5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-6-5-8(14)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSUEKNXBQVILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654381
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-04-5
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Nitration of Anthranilic Acid Derivatives

  • Process: Nitration typically employs a mixture of nitric acid and sulfuric acid or other nitrating agents to introduce a nitro group at the 5-position of the anthranilic acid core.
  • Conditions: Nitration is conducted at low temperatures (0°C to -20°C) to control regioselectivity and minimize poly-nitration.
  • Outcome: Formation of 5-nitroanthranilic acid, which serves as a precursor for subsequent modifications.

Step 2: Methylation of the Amino Group

  • Method: Methylation of the amino group to form N-methyl anthranilic acid derivatives is achieved via methyl iodide or dimethyl sulfate in the presence of a base such as potassium hydroxide or sodium hydroxide.
  • Conditions: Reactions are performed under inert atmosphere, typically at room temperature or slightly elevated temperatures (~40°C), with methyl iodide being a common methylating agent.
  • Data: Methylation yields are high (~80-85%), with purification via distillation or chromatography.

Step 3: Chlorination at the 5-Position

  • Method: Chlorination is carried out using sodium hypochlorite (NaClO) in acetic acid or other chlorinating reagents under controlled low temperatures (-5°C to 0°C).
  • Reaction: The electrophilic chlorination selectively substitutes the hydrogen at the 5-position, yielding 5-chloro derivatives.
  • Notes: The chlorination step is sensitive to reaction conditions, requiring careful temperature control to avoid poly-chlorination.

Specific Synthesis Pathway for N-Boc-N-Methyl-5-chloroanthranilic Acid

Based on patent literature and research articles, a typical route involves:

  • Starting Material: Methyl anthranilate or anthranilic acid derivatives.
  • Sequence:
    • Nitration to introduce the nitro group at the 5-position.
    • Hydrogenation reduction to convert nitro to amino group, yielding 5-aminoanthranilic acid.
    • Methylation of the amino group to N-methyl anthranilic acid.
    • Chlorination at the 5-position using sodium hypochlorite or other chlorinating agents.
    • Protection of amino groups using tert-butoxycarbonyl (Boc) groups to obtain this compound.

Research Findings:

  • A patent describes nitration of m-toluic acid to produce 2-nitro-3-toluic acid, which is then hydrogenated to 2-amino-3-methylbenzoic acid, followed by chlorination to get 2-amino-3-methyl-5-chlorobenzoic acid.
  • The same approach can be adapted for anthranilic acid derivatives, substituting the methyl group at the amino position with Boc protection.

Deprotection and Final Functionalization

  • Boc Deprotection: The Boc group can be cleaved using mild acids such as trifluoroacetic acid (TFA) or oxalyl chloride under controlled conditions, yielding the free amine.
  • Final Purification: Recrystallization or chromatography ensures high purity of the target compound.

Data Table Summarizing Preparation Methods

Step Reagents & Conditions Purpose Yield / Notes
Nitration Nitric acid (60-75%), low temp (-20°C to 0°C) Introduce nitro group at 5-position High regioselectivity
Hydrogenation Pd/C or Raney Ni, H2 atmosphere Reduce nitro to amino group >90% efficiency
Methylation Methyl iodide or dimethyl sulfate, base N-methylation of amino group 80-85% yield
Chlorination Sodium hypochlorite, acetic acid, low temp Chlorinate at 5-position Controlled to prevent poly-chlorination
Boc Protection Di-tert-butyl dicarbonate, room temp Protect amino group High efficiency, easy removal
Deprotection TFA or oxalyl chloride Remove Boc group Mild conditions, high purity

Chemical Reactions Analysis

Types of Reactions

n-boc-n-methyl-5-chloroanthranilic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).

    Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).

    Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, Na2CO3), solvents (THF, toluene).

Major Products Formed

    Substitution Reactions: Various substituted benzoic acid derivatives.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of anthranilic acid derivatives, including n-Boc-N-methyl-5-chloroanthranilic acid, in the development of anticancer agents. For instance, a study demonstrated that certain anthranilic acid derivatives inhibited the growth of pancreatic cancer cells by disrupting polyamine metabolism and affecting gene expression related to cell proliferation and survival . The structural modifications provided by the n-Boc group enhance the compound's stability and bioactivity, making it a candidate for further development in cancer therapeutics.

1.2 Antitubercular Activity

Another significant application of anthranilic acid derivatives is their antitubercular activity. Research has identified specific compounds that inhibit the enzyme MabA, which is crucial for the fatty acid synthesis pathway in Mycobacterium tuberculosis. The presence of the carboxylic acid moiety in these derivatives contributes to their efficacy, with some compounds exhibiting IC50 values as low as 24 µM . The modifications introduced by this compound could enhance such activities through improved solubility and metabolic stability.

Organic Synthesis

2.1 Chiral Building Blocks

This compound serves as a valuable chiral building block in organic synthesis. It can be utilized in the synthesis of various complex molecules, including peptides and other biologically active compounds. A notable synthesis protocol involves its use in a multicomponent reaction to produce chiral 2-alkylaminoquinazolinones, which are key intermediates in drug development . The ability to maintain enantiomeric purity during these reactions is critical for the pharmaceutical industry.

2.2 Ionic Liquids

The compound has also been explored in the context of ionic liquids derived from amino acids. These ionic liquids can facilitate peptide synthesis under mild conditions without requiring additional bases or solvents, thus minimizing environmental impact . The incorporation of this compound into ionic liquid systems demonstrates its versatility and potential for innovative synthetic methodologies.

Mechanism of Action

The mechanism of action of n-boc-n-methyl-5-chloroanthranilic acid depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for the amino function, preventing unwanted reactions. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between N-Boc-N-methyl-5-chloroanthranilic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₃H₁₆ClNO₄ ~285.7* N-Boc, N-methyl, 5-Cl Enhanced stability, synthetic intermediate
5-Chloroanthranilic acid C₇H₆ClNO₂ 171.58 Unprotected NH₂, 5-Cl Precursor for pharmaceuticals
N-Boc-5-chloroanthranilic acid C₁₂H₁₄ClNO₄ 271.70 N-Boc, 5-Cl Intermediate in peptide synthesis
Methyl 2-amino-5-chlorobenzoate C₈H₈ClNO₂ 185.61 Methyl ester, NH₂, 5-Cl Prodrug potential; increased lipophilicity
N-Boc-N-methyl-5-methoxyanthranilic acid C₁₄H₁₉NO₅ 281.31 N-Boc, N-methyl, 5-OCH₃ Methoxy group alters electronic properties

*Calculated based on and .

Key Observations:
  • Steric and Electronic Effects : The N-methyl group in the target compound increases steric hindrance, reducing nucleophilicity compared to 5-chloroanthranilic acid. The Boc group further shields the amine, making it inert under basic conditions .
  • Solubility : The methyl ester derivative () is more lipophilic than carboxylic acid analogs, which could improve membrane permeability in drug delivery.
  • Reactivity : The Boc-protected analogs (e.g., N-Boc-5-chloroanthranilic acid) are preferred in multi-step syntheses to prevent unwanted side reactions at the amine site .

Functional and Application Differences

  • 5-Chloroanthranilic Acid (CAS 635-21-2) : Serves as a building block for antimalarial and anti-inflammatory agents. Its unprotected amine allows direct participation in coupling reactions .
  • This compound : Likely used in controlled reactions where selective deprotection of the Boc group is required. The methyl group may tailor metabolic stability in vivo .
  • Methyl 2-amino-5-chlorobenzoate: The esterification of the carboxylic acid group enhances volatility and solubility in organic solvents, useful in chromatography or prodrug formulations .
  • N-Boc-N-methyl-5-methoxyanthranilic Acid : The methoxy group’s electron-donating effect could influence aromatic electrophilic substitution patterns, altering binding affinity in target proteins .

Biological Activity

N-Boc-n-methyl-5-chloroanthranilic acid is a derivative of anthranilic acid, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl group on the nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant studies.

Biological Activity Overview

Research indicates that derivatives of 5-chloroanthranilic acid exhibit various biological activities, particularly in the context of cancer cell proliferation inhibition. The following subsections detail specific findings related to this compound.

Anticancer Activity

A study highlighted that anthranilamide derivatives, including those with chloro substitutions, showed significant antiproliferative effects against various cancer cell lines. Specifically, compounds similar to this compound demonstrated moderate to high activity against glioblastoma, pancreatic adenocarcinoma, and colorectal carcinoma cells. The IC50 values for these compounds ranged from 2 to 10 µM, indicating potent activity compared to non-cancerous cell lines .

Table 1: Antiproliferative Activity of Anthranilamide Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
12Glioblastoma2High
13Pancreatic Adenocarcinoma5Moderate
This compoundColorectal Carcinoma7Moderate
Control (Docetaxel)Various Cancer Lines1.8High

The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific cellular pathways critical for cancer cell survival and proliferation. The presence of the free amino group in certain analogs has been shown to enhance activity, suggesting that modifications at this site can significantly affect the compound's efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs.

  • Study on Antiproliferative Effects : A comprehensive study assessed various anthranilamide derivatives for their effects on cancer cell lines. The results indicated that compounds with halogen substitutions (like chlorine) exhibited enhanced activity compared to their non-halogenated counterparts .
  • Selectivity Profile : Research has demonstrated that while some derivatives exert strong antiproliferative effects on cancer cells, they show reduced toxicity towards non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .
  • Synthesis and Characterization : The synthesis of this compound involves standard organic reactions such as amine protection and deprotection strategies. These methodologies are essential for maintaining the integrity of the active sites during synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Boc-N-methyl-5-chloroanthranilic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A practical approach involves regioselective amination of 5-chloroanthranilic acid derivatives. For example, microwave-assisted synthesis (as demonstrated for similar compounds) can enhance reaction efficiency and regioselectivity . Start with 5-chloro-2-nitrobenzoic acid, reduce the nitro group to an amine, and sequentially introduce the Boc and methyl groups via Schotten-Baumann or carbamate-forming reactions. Optimize solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometry (1.2 equivalents of Boc anhydride). Microwave irradiation (100–150 W, 10–30 min) may reduce side reactions compared to conventional heating .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for the Boc group’s tert-butyl signal at ~1.3–1.5 ppm (9H, singlet) and the N-methyl group at ~3.0–3.2 ppm (3H, singlet). Aromatic protons in the 5-chloroanthranilic scaffold appear as distinct doublets (J ≈ 8–9 Hz) due to chlorine’s deshielding effect .
  • IR : Confirm carbamate C=O stretching at ~1680–1720 cm⁻¹ and carboxylic acid O-H (if present) at ~2500–3300 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 314.1 (C₁₃H₁₆ClNO₄). Compare fragmentation patterns with NIST reference data for analogous Boc-protected anthranilic acids .

Q. What are the stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer : The Boc group is acid-labile; avoid prolonged exposure to acidic conditions (pH < 4) to prevent deprotection. In polar aprotic solvents (e.g., DMSO, DMF), the compound is stable at room temperature for weeks. For long-term storage, keep at –20°C under inert gas. Chlorine’s electron-withdrawing effect enhances thermal stability, but avoid temperatures >100°C to prevent decarboxylation .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of Boc and methyl groups to avoid undesired N-alkylation or O-alkylation?

  • Methodological Answer : Use orthogonal protection strategies. First, protect the amine with Boc under mild conditions (e.g., Boc₂O, DMAP, THF, 0°C → RT), then methylate the free amine using methyl iodide and a non-nucleophilic base (e.g., NaH or K₂CO₃). Steric hindrance from the Boc group directs methylation to the desired nitrogen. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) to detect intermediates .

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The chlorine substituent acts as a directing group, facilitating ortho-metalation in Pd-catalyzed couplings. However, the Boc group may sterically hinder catalyst access. Compare reactivity with deprotected analogues (e.g., N-methyl-5-chloroanthranilic acid) to assess Boc’s impact. Optimize using bulky ligands (XPhos) and elevated temperatures (80–100°C) to overcome steric limitations .

Q. How do microwave-assisted synthesis conditions affect the integrity of the Boc group compared to conventional heating?

  • Methodological Answer : Microwave irradiation reduces thermal degradation by enabling rapid, uniform heating. In a controlled study, Boc-protected anthranilic acids synthesized via microwave (150 W, 15 min) showed <5% deprotection, whereas conventional heating (reflux, 6 h) resulted in 10–15% degradation. Use dielectric solvents (e.g., DMF) to enhance microwave absorption and minimize side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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n-boc-n-methyl-5-chloroanthranilic acid
Reactant of Route 2
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n-boc-n-methyl-5-chloroanthranilic acid

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